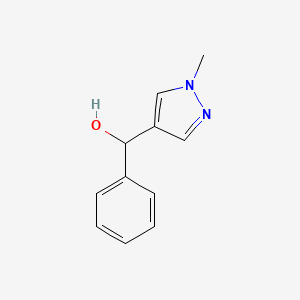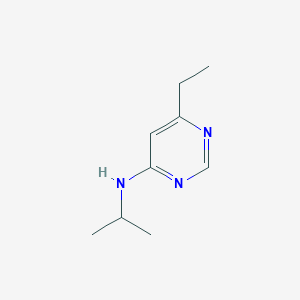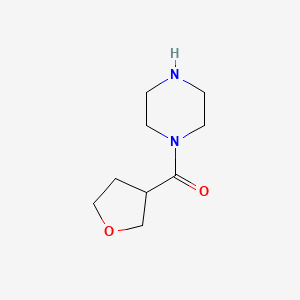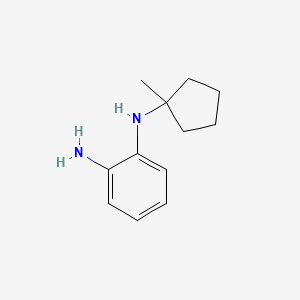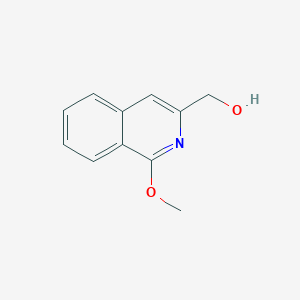
(1-Methoxyisoquinolin-3-yl)methanol
Übersicht
Beschreibung
“(1-Methoxyisoquinolin-3-yl)methanol” is a chemical compound with the CAS Number: 1251128-55-8 . It has a molecular weight of 189.21 and is used in scientific research, particularly in drug discovery, organic synthesis, and medicinal chemistry.
Molecular Structure Analysis
The IUPAC name for this compound is (1-methoxy-3-isoquinolinyl)methanol . The Inchi Code is 1S/C11H11NO2/c1-14-11-10-5-3-2-4-8(10)6-9(7-13)12-11/h2-6,13H,7H2,1H3 . This indicates that the compound has a methoxy group attached to the isoquinoline ring.Wissenschaftliche Forschungsanwendungen
Drug Discovery
(1-Methoxyisoquinolin-3-yl)methanol: is a compound that plays a significant role in the field of drug discovery. Its structure is conducive to the synthesis of various quinoline derivatives, which are known for their broad spectrum of bioactivity . This compound can be used as a building block for creating new molecules that may act as potential therapeutic agents.
Organic Synthesis
In organic synthesis, (1-Methoxyisoquinolin-3-yl)methanol can be utilized as a precursor for synthesizing complex organic compounds. Its methoxy group is particularly useful in reactions that require methylation, which is a fundamental step in the construction of many organic molecules .
Medicinal Chemistry
The compound’s relevance in medicinal chemistry is linked to its heterocyclic core structure, which is a common feature in many pharmacologically active molecules. It can be used to create compounds that have potential uses in treating various diseases due to its ability to interact with biological targets .
Catalysis
(1-Methoxyisoquinolin-3-yl)methanol: may serve as a ligand in catalytic systems due to its nitrogen-containing ring. This allows it to bind to metals and create complexes that can catalyze a variety of chemical reactions, which is essential in industrial processes .
Eigenschaften
IUPAC Name |
(1-methoxyisoquinolin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-14-11-10-5-3-2-4-8(10)6-9(7-13)12-11/h2-6,13H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUCOTJREWHCCKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CC2=CC=CC=C21)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



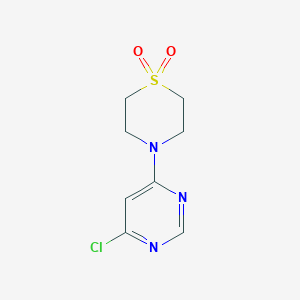

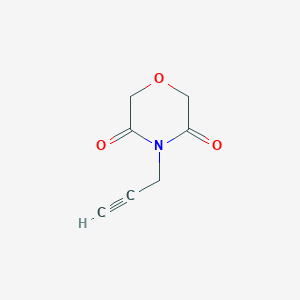
![methyl N-[2-(5-sulfamoylthiophen-2-yl)ethyl]carbamate](/img/structure/B1427561.png)


![N-[(2-bromophenyl)methyl]-2-cyanoacetamide](/img/structure/B1427565.png)



